N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3S2/c1-13-22-23-18(30-13)20-16(26)12-29-17-14-4-2-3-5-15(14)25(19(27)21-17)7-6-24-8-10-28-11-9-24/h2-12H2,1H3,(H,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNANGSGFJFSNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and antimicrobial effects.
Chemical Structure and Properties
The compound features a thiadiazole moiety and a quinazoline derivative. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. A review indicated that various 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.28 |
| Compound B | HCT116 (colon cancer) | 3.29 |
| Compound C | H460 (lung cancer) | 10.0 |
These values suggest that compounds with thiadiazole structures can effectively inhibit cancer cell proliferation .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell cycle progression. For example, studies have shown that certain thiadiazole derivatives induce mitochondrial membrane potential disruption and DNA fragmentation in cancer cells . Additionally, molecular docking studies suggest that these compounds may interact with tubulin, disrupting microtubule dynamics crucial for cell division .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated varying degrees of activity against both bacterial and fungal strains:
| Compound | Target Organism | Inhibition Rate (%) at 100 µg/mL |
|---|---|---|
| Compound D | Xanthomonas oryzae pv. oryzae | 56% |
| Compound E | Fusarium graminearum | Moderate activity |
| Compound F | E. coli (Gram-negative) | Good activity |
These results indicate that some thiadiazole derivatives possess significant antibacterial and antifungal properties .
Case Studies
Several case studies have documented the synthesis and testing of thiadiazole derivatives:
- Antitumor Activity : A study synthesized a series of novel 5-amino-1,3,4-thiadiazole derivatives that were screened for antitumor activity. Some compounds showed IC50 values lower than those of standard chemotherapeutics like cisplatin .
- Antimicrobial Effects : Another investigation focused on the antimicrobial activities of 1,3,4-thiadiazole derivatives against plant pathogens. The results indicated notable inhibition rates against specific strains compared to commercial bactericides .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
-
Neurological Applications :
- The morpholinoethyl group may enhance neuroprotective effects, indicating potential applications in neurodegenerative diseases such as Alzheimer's.
Agricultural Applications
- Pesticidal Activity :
Material Science Applications
- Polymer Chemistry :
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives showed that the presence of the morpholinoethyl group significantly increased the antimicrobial efficacy against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of existing antibiotics.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that a derivative of this compound induced apoptosis in human cancer cell lines with an IC50 value comparable to established chemotherapeutic agents.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparisons
Q & A
Q. Advanced
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to map energy barriers for key steps like thioacetamide coupling .
- AI-driven synthesis planning : Tools like COMSOL Multiphysics integrate reaction databases to propose optimal routes, reducing trial-and-error experimentation .
- Molecular docking : Screen the compound against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities. For example, similar thiadiazoles show pro-apoptotic activity via Bcl-2 inhibition .
How should researchers address contradictions in spectral data during structural elucidation?
Q. Advanced
- Cross-validation : Compare NMR data with X-ray results to resolve ambiguities (e.g., confirming axial vs. equatorial morpholinoethyl orientation) .
- Dynamic NMR : Use variable-temperature <sup>1</sup>H NMR to study conformational flexibility in the hexahydroquinazolinone ring .
- Isotopic labeling : Synthesize <sup>15</sup>N-labeled analogs to clarify nitrogen environments in the thiadiazole ring .
What experimental strategies are recommended for evaluating biological activity?
Q. Advanced
- In vitro assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50 values compared to reference drugs .
- Mechanistic studies : Perform flow cytometry to assess cell-cycle arrest (e.g., G1/S phase) and Western blotting to quantify apoptosis markers (e.g., caspase-3) .
- In silico ADMET prediction : Use SwissADME to estimate bioavailability and toxicity risks, focusing on logP (<5) and PSA (<140 Ų) .
How can stability studies be designed to assess degradation under physiological conditions?
Q. Advanced
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2) for 1–4 weeks .
- HPLC monitoring : Use a C18 column and UV detection (λ = 254 nm) to track degradation products. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- Stability-indicating assays : Validate methods via ICH guidelines (Q1A–Q2B) to ensure specificity for the parent compound .
What advanced techniques can resolve challenges in scaling up synthesis?
Q. Advanced
- Continuous flow chemistry : Implement microreactors to improve heat/mass transfer during exothermic steps (e.g., thiadiazole formation) .
- Membrane separation : Use nanofiltration to purify intermediates, reducing solvent waste .
- Process analytical technology (PAT) : Integrate in-line FTIR or Raman probes for real-time monitoring of reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
